molecular formula C7H11ClN2O B1378692 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride CAS No. 1461713-39-2

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Cat. No. B1378692
M. Wt: 174.63 g/mol
InChI Key: SBPSICGXJAHZTM-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1461713-39-2 . It has a molecular weight of 174.63 . The IUPAC name for this compound is 5-cyclopropyl-3-methylisoxazol-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is 1S/C7H10N2O.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 174.63 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Merzhyievskyi et al. (2020) explores the synthesis of macrocyclic structures like cyclophanes with two oxazole fragments. This research indicates the potential of using compounds similar to 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride in the creation of complex heterocyclic structures.

Development of Synthetic Building Blocks

The work of Craig and Hawkins (2017) focuses on the synthesis of amine-functionalized cyclopropyl carbinols, demonstrating the role of similar compounds in forming diverse synthetic building blocks.

Antioxidative and Antimicrobial Activities

Yildirim (2020) discusses the synthesis and evaluation of compounds containing a 3-(4-tertbutylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring, which exhibits antioxidative and antimicrobial activities. This suggests the potential use of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride in similar applications (Yildirim, 2020).

Preparation of Spirocyclic and Oxazoline Derivatives

Dalai et al. (2008) present a study on the synthesis of spirocyclopropanated methyl oxazolinecarboxylates, which shows the relevance of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride in preparing spirocyclic and oxazoline derivatives (Dalai et al., 2008).

Precursors of Cyclopentanyl cis-2-Amino Alcohols

Chernysheva et al. (2003) demonstrate the potential of using compounds like 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride as precursors for cyclopentanyl cis-2-amino alcohols, highlighting its role in the synthesis of complex organic structures (Chernysheva et al., 2003).

In Vitro Anticancer Evaluation

Kattimani et al. (2013) study novel triazolone derivatives for their in vitro anticancer activities, indicating that similar compounds to 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride could have applications in cancer research (Kattimani et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

5-cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPSICGXJAHZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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